1,3-Dimethyl-4-nitro-1H-pyrazole

Catalog No.
S710210
CAS No.
3920-38-5
M.F
C5H7N3O2
M. Wt
141.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dimethyl-4-nitro-1H-pyrazole

CAS Number

3920-38-5

Product Name

1,3-Dimethyl-4-nitro-1H-pyrazole

IUPAC Name

1,3-dimethyl-4-nitropyrazole

Molecular Formula

C5H7N3O2

Molecular Weight

141.13 g/mol

InChI

InChI=1S/C5H7N3O2/c1-4-5(8(9)10)3-7(2)6-4/h3H,1-2H3

InChI Key

AKFKERAVXIGUNB-UHFFFAOYSA-N

SMILES

CC1=NN(C=C1[N+](=O)[O-])C

Canonical SMILES

CC1=NN(C=C1[N+](=O)[O-])C

1,3-Dimethyl-4-nitro-1H-pyrazole is a heterocyclic compound characterized by a five-membered pyrazole ring containing two nitrogen atoms and three carbon atoms. The molecule features two methyl groups at positions 1 and 3, and a nitro group at position 4, which significantly influences its electronic properties. The presence of the nitro group introduces an electron-withdrawing effect, while the methyl groups act as electron donors, creating a complex interplay that affects the compound's reactivity and stability.

Organic Synthesis:

1,3-Dimethyl-4-nitro-1H-pyrazole has been employed as a building block in the synthesis of various heterocyclic compounds, including pyrazolo[1,5-a]pyrimidines, [] pyrazolo[3,4-d]pyrimidines, [] and triazolo[1,5-a]pyrimidines. These heterocycles possess diverse biological activities and are of interest in medicinal chemistry research.

Medicinal Chemistry:

The presence of the nitro group in 1,3-Dimethyl-4-nitro-1H-pyrazole makes it a potential precursor for the development of new drugs. Studies have shown that the introduction of a nitro group into pyrazole derivatives can enhance their anticonvulsant and anti-inflammatory activities. [, ] Furthermore, 1,3-Dimethyl-4-nitro-1H-pyrazole has been investigated for its potential as an antitumor agent. []

Typical of pyrazole derivatives. These include:

  • Nucleophilic Substitution: The nitro group can be reduced to an amino group or substituted with other nucleophiles under appropriate conditions.
  • Formation of Schiff Bases: The compound can react with aldehydes to form hydrazone derivatives, which are useful in synthesizing new complexes .
  • Cyclization Reactions: It serves as a precursor in synthesizing more complex heterocycles, such as pyrazolo[1,5-a]pyrimidines and triazolo[1,5-a]pyrimidines, which exhibit diverse biological activities.

Research indicates that 1,3-Dimethyl-4-nitro-1H-pyrazole exhibits significant biological activities. Notably:

  • Anticonvulsant Properties: The introduction of the nitro group enhances the anticonvulsant activity of certain pyrazole derivatives.
  • Anti-inflammatory Effects: Compounds derived from 1,3-Dimethyl-4-nitro-1H-pyrazole have shown potential in reducing inflammation.
  • Antitumor Activity: Preliminary studies suggest that this compound may have antitumor properties, making it a candidate for further medicinal chemistry research .

Several methods exist for synthesizing 1,3-Dimethyl-4-nitro-1H-pyrazole:

  • Direct Nitration: This involves the nitration of 1,3-dimethylpyrazole using nitric acid and sulfuric acid to introduce the nitro group at position 4.
  • Hydrazinolysis Reactions: Starting from 5-chloro derivatives, hydrazinolysis can yield 5-hydrazino derivatives that can be further modified to obtain the desired compound .
  • Acylation and Cyclization: Involves acylating 5-hydrazinopyrazoles followed by cyclization to form various substituted pyrazoles .

The applications of 1,3-Dimethyl-4-nitro-1H-pyrazole extend across various fields:

  • Medicinal Chemistry: As a building block for synthesizing biologically active compounds.
  • Agricultural Chemistry: Potential use in developing agrochemicals due to its biological properties.
  • Material Science: Investigated for its use in creating novel materials with specific electronic properties .

Interaction studies involving 1,3-Dimethyl-4-nitro-1H-pyrazole have focused on its binding affinity with various biological targets:

  • Tyrosine Kinases: Molecular docking studies have shown that derivatives of this compound can interact with tyrosine kinases, suggesting potential applications in cancer therapy .
  • Cytotoxicity Testing: Complexes formed from this compound have demonstrated cytotoxic effects against specific cancer cell lines, indicating its potential as a therapeutic agent .

Several compounds share structural similarities with 1,3-Dimethyl-4-nitro-1H-pyrazole. Here is a comparison highlighting their uniqueness:

Compound NameStructure CharacteristicsUnique Features
3,5-Dimethyl-4-nitro-1H-pyrazoleSimilar pyrazole ring but different substitution patternDifferent biological activity profile
1-(4-Nitro-1H-pyrazol-5-yl)ethanoneContains an ethanone substituentPotentially different reactivity due to ketone group
3-Cyclopropyl-4-nitro-1H-pyrazoleCyclopropyl group introduces strainUnique steric effects influencing reactivity
5-Isopropyl-4-nitro-1H-pyrazole-3-carboxylic acidContains carboxylic acid functionalityEnhanced solubility and potential for different interactions

These comparisons illustrate how variations in substitution patterns lead to different chemical behaviors and biological activities.

Classical Organic Synthesis Routes

Cyclocondensation Approaches

The synthesis of 1,3-dimethyl-4-nitro-1H-pyrazole through cyclocondensation represents one of the most fundamental approaches in pyrazole chemistry [1]. The primary cyclocondensation method involves the reaction of acetylacetone with hydrazine hydrate, followed by subsequent nitration to introduce the nitro group at the 4-position [1] [2]. This approach utilizes the inherent reactivity of 1,3-diketones toward hydrazine derivatives, forming the pyrazole ring through a cyclization process that eliminates water [1].

The cyclocondensation reaction typically proceeds through the initial formation of a hydrazone intermediate, which subsequently undergoes intramolecular cyclization [1] [2]. Research has demonstrated that the reaction of acetylacetone with hydrazine hydrate in the presence of ethylene glycol as a solvent can achieve yields ranging from 70 to 95 percent at room temperature [1]. The mechanism involves sequential nucleophilic addition, intramolecular cyclization, and elimination steps, ultimately resulting in the formation of the dimethylpyrazole core structure [1].

Alternative cyclocondensation strategies have been developed using various 1,3-dicarbonyl compounds as starting materials [1] [2]. These approaches offer flexibility in introducing different substituents on the pyrazole ring while maintaining the fundamental cyclocondensation mechanism. The use of β-enaminones as precursors has also been explored, providing an additional synthetic pathway for accessing substituted pyrazole derivatives [1].

The regioselectivity of cyclocondensation reactions is particularly important when dealing with unsymmetrical 1,3-diketones [1]. Studies have shown that the formation of regioisomeric mixtures can occur, where the substituted heteroatom is positioned either adjacent to different substituents on the pyrazole ring [1]. This regioselectivity can be controlled through careful selection of reaction conditions and starting materials.

Nitration Strategies for Pyrazole Derivatives

The introduction of nitro groups into pyrazole derivatives represents a critical step in the synthesis of 1,3-dimethyl-4-nitro-1H-pyrazole [3] [4] [5]. Classical nitration approaches utilize concentrated nitric acid in combination with sulfuric acid to achieve electrophilic nitration at the 4-position of the pyrazole ring [5]. The nitration of 3,5-dimethyl-1H-pyrazole has been extensively studied, with research demonstrating that the reaction proceeds selectively at the 4-position due to steric and electronic effects of the methyl substituents [4] [5].

The nitration mechanism involves the formation of the nitronium ion as the active electrophilic species [3] [5]. Studies have shown that nitration of 1-phenylpyrazole derivatives using acetyl nitrate occurs selectively in the 4-position of the pyrazole ring, consistent with theoretical calculations of localization energies for electrophilic substitution [7]. The regioselectivity of nitration can be influenced by the nature of substituents already present on the pyrazole ring and the reaction conditions employed [7] [8].

Industrial nitration processes typically employ fuming nitric acid and concentrated sulfuric acid at controlled temperatures ranging from 0 to 5 degrees Celsius [5]. Research has demonstrated that 148 grams of 5-chloro-1,3-dimethylpyrazole can be nitrated using 530 milliliters of concentrated sulfuric acid at 0 degrees Celsius, with 370 milliliters of fuming nitric acid added dropwise [9]. This approach ensures controlled reaction conditions and minimizes the formation of unwanted by-products.

Alternative nitration methodologies have been developed to address the limitations of traditional acid-based approaches [3] [4]. These include the use of metal nitrate systems and environmentally benign nitrating agents [3]. Research has shown that silicon oxide-bismuth nitrate or silicon dioxide-sulfuric acid-bismuth nitrate can be employed in tetrahydrofuran to produce nitrated pyrazole derivatives with high efficiency and reduced environmental impact [3].

The stepwise nitration approach has been particularly successful for introducing multiple nitro groups into pyrazole derivatives [4] [5]. Studies have demonstrated the synthesis of highly nitrated pyrazole compounds through sequential nitration steps, with each step carefully optimized to achieve maximum yield and selectivity [4] [5]. This methodology has enabled the preparation of compounds containing up to seven nitro groups attached to a single pyrazole scaffold [4] [5].

Green Chemistry Innovations in Production

Green chemistry approaches have revolutionized the synthesis of pyrazole derivatives, including 1,3-dimethyl-4-nitro-1H-pyrazole, by introducing environmentally benign methodologies that reduce waste generation and energy consumption [10] [11] [12]. Water-based synthetic protocols have emerged as particularly attractive alternatives to traditional organic solvent-based methods [10] [13] [14]. Research has demonstrated that multicomponent reactions in aqueous media can achieve yields of 85 to 97 percent for various pyrazole derivatives [10] [15].

Microwave-assisted synthesis represents a significant advancement in green chemistry applications for pyrazole production [16] [17] [18]. Studies have shown that microwave irradiation can dramatically reduce reaction times from hours to minutes while maintaining or improving product yields [16] [19]. The synthesis of pyrazole derivatives using microwave assistance at 250 watts for 30-second intervals has been reported to achieve yields exceeding 80 percent [18] [20]. This methodology offers the additional advantages of uniform heating, rapid temperature ramping, and precise temperature control [17] [19].

Ultrasonic irradiation has been successfully employed as an energy-efficient alternative for pyrazole synthesis [21] [22]. Research has demonstrated that ultrasound-assisted synthesis of 1,5-disubstituted pyrazoles can be accomplished within 75 to 90 minutes at 60 degrees Celsius using copper catalysts [21]. The ultrasonic method provides enhanced reaction rates compared to conventional heating methods while offering improved yields and reduced energy consumption [22].

Solvent-free synthetic approaches have gained significant attention due to their potential to eliminate solvent-related environmental concerns [11] [23] [24]. Studies have shown that solvent-free multicomponent reactions can achieve yields ranging from 85 to 92 percent for pyrazole derivatives [11] [25]. The use of solid-state grinding and thermal activation has been demonstrated to facilitate efficient pyrazole formation without the need for organic solvents [24] [25].

Catalyst-free methodologies represent another important green chemistry innovation in pyrazole synthesis [26] [27] [28]. Research has demonstrated that pyrazole derivatives can be synthesized through catalyst-free cycloaddition reactions of diazo compounds to alkynes [26] [28]. These approaches eliminate the need for expensive metal catalysts and simplify product purification processes [27] [29].

The development of renewable feedstock-based synthetic routes has emerged as a promising strategy for sustainable pyrazole production [30]. Studies have shown that biomass-derived alcohols can serve as primary feedstocks for the synthesis of trisubstituted pyrazoles using iron-catalyzed tandem carbon-carbon and carbon-nitrogen coupling approaches [30]. This methodology eliminates the use of prefunctionalized starting materials and noble metal catalysts while producing moderate to good isolated yields [30].

Green Chemistry ApproachEnvironmental BenefitsTypical ConditionsYield Range (%)Economic Impact
Water as reaction mediumNon-toxic solvent, biodegradableRoom temperature, pH 6-885-97Low cost solvent
Microwave-assisted synthesisEnergy efficient, reduced reaction times150-250W, 5-30 minutes80-95Reduced energy costs
Ultrasonic irradiationLower energy consumption40-60 kHz, 60°C75-90Lower processing costs
Solvent-free conditionsZero solvent waste generationSolid mixing, 80-150°C85-92No solvent recovery needed
Catalyst-free reactionsNo catalyst separation requiredThermal activation only70-85Simplified workup
Flow chemistryContinuous processing, minimal waste100-150°C, continuous flow62-82Scalable production
Biomass-derived feedstocksRenewable starting materialsStandard organic conditions60-80Sustainable feedstock

Industrial-Scale Manufacturing Challenges

The transition from laboratory-scale synthesis to industrial-scale manufacturing of 1,3-dimethyl-4-nitro-1H-pyrazole presents numerous technical and economic challenges that must be addressed to ensure viable commercial production [31] [32] [33]. Scale-up difficulties represent one of the most significant obstacles, as laboratory conditions often cannot be directly translated to large-scale reactor systems [34] [32]. Heat transfer limitations become particularly problematic when scaling up exothermic nitration reactions, requiring sophisticated reactor design and temperature control systems [31] [33].

Safety considerations pose substantial challenges in industrial pyrazole manufacturing, particularly when dealing with nitration processes involving concentrated acids and potentially explosive intermediates [31] [33]. Industrial production methods must incorporate comprehensive safety protocols, including specialized equipment for handling corrosive reagents and emergency containment systems [31] [32]. The synthesis of pyrazole derivatives often involves the generation of hazardous intermediates such as diazo compounds, which require careful handling and immediate consumption to prevent accumulation [35] [36].

Environmental regulations significantly impact industrial pyrazole production processes, necessitating the implementation of emission control systems and waste treatment facilities [33] [30]. Traditional synthetic routes often generate substantial quantities of acidic waste streams that require neutralization and treatment before disposal [33]. The use of organic solvents in conventional processes creates additional environmental compliance requirements, including solvent recovery systems and vapor emission controls [12] [33].

Cost optimization remains a critical challenge in industrial pyrazole manufacturing, as raw material costs, energy consumption, and waste treatment expenses can significantly impact production economics [32] [33]. The requirement for specialized equipment capable of handling corrosive conditions adds substantial capital investment requirements [32] [33]. Research has shown that industrial production methods must achieve yields exceeding 89 percent to maintain economic viability while meeting quality specifications [33].

Quality control challenges in industrial pyrazole production include maintaining consistent purity specifications and controlling impurity levels throughout large-scale batch operations [34] [33]. The formation of regioisomeric mixtures during synthesis requires sophisticated analytical monitoring and potential separation processes [8] [33]. Statistical process control and real-time monitoring systems are essential for maintaining product quality consistency across production batches [33].

Equipment requirements for industrial pyrazole manufacturing include specialized reactor systems capable of handling corrosive conditions and precise temperature control [32] [33]. The use of glass-lined reactors with controlled pressure capabilities has been demonstrated for industrial pyrazole production, with operating pressures ranging from 0.3 to 0.6 megapascals [33]. Continuous processing equipment, including flow reactors and automated control systems, offers potential solutions for improving manufacturing efficiency and safety [35] [32].

Waste management considerations in industrial pyrazole production include the development of by-product utilization strategies and implementation of circular economy principles [33] [23]. Traditional production methods generate substantial quantities of ammonium sulfate as a by-product, which requires either disposal or conversion to useful products [33]. The implementation of solvent recovery systems and waste minimization strategies can significantly reduce the environmental impact of industrial operations [23] [33].

Challenge CategorySpecific IssuesImpact on ProductionPotential Solutions
Scale-up difficultiesHeat transfer limitations, mixing efficiencyReduced yields, longer reaction timesFlow chemistry, improved reactor design
Safety concernsExplosive intermediates, corrosive reagentsIncreased safety protocols, insurance costsContinuous processing, automated systems
Environmental regulationsSolvent emissions, waste disposalCompliance costs, process modificationsGreen chemistry approaches, cleaner processes
Cost optimizationRaw material costs, energy consumptionHigher production costs, reduced marginsProcess optimization, alternative routes
Quality controlPurity specifications, impurity controlBatch rejection, rework requirementsReal-time monitoring, statistical control
Equipment requirementsSpecialized reactors, maintenanceCapital investment, operational complexityModular systems, predictive maintenance
Waste managementSolvent recovery, by-product utilizationAdditional processing steps, disposal costsCircular economy principles, waste valorization

XLogP3

0.5

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

1,3-Dimethyl-4-nitro-1H-pyrazole

Dates

Last modified: 08-15-2023

Explore Compound Types